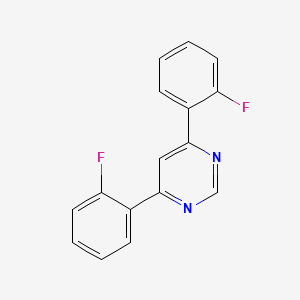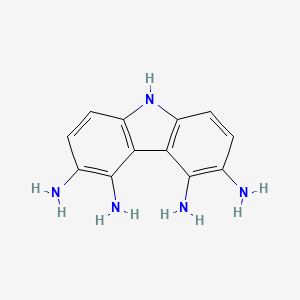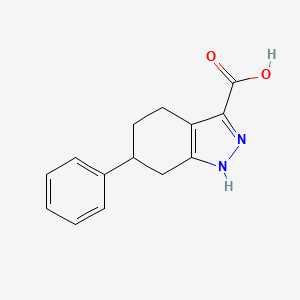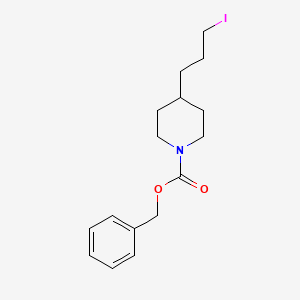
Non-4-yne-1,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyne-1,7-diamine is an organic compound characterized by the presence of a carbon-carbon triple bond and two amine groups located at the first and seventh positions of a nine-carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyne-1,7-diamine typically involves the reaction of a 1,2-dihaloalkane with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through a dehydrohalogenation process. The resulting alkyne is then subjected to further reactions to introduce the amine groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 4-Nonyne-1,7-diamine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonyne-1,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions involving the amine groups.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
4-Nonyne-1,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Nonyne-1,7-diamine involves its interaction with molecular targets through its amine groups and the reactive triple bond. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The triple bond can participate in addition reactions, leading to the formation of new chemical entities that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,5-Diaminopentane (Cadaverine)
- 1,6-Diaminohexane (Hexamethylenediamine)
Uniqueness
4-Nonyne-1,7-diamine is unique due to the presence of both a carbon-carbon triple bond and two amine groups at specific positions on a nine-carbon chain.
Eigenschaften
CAS-Nummer |
207980-97-0 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
non-4-yne-1,7-diamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3 |
InChI-Schlüssel |
ZIJUDQVXSQVSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


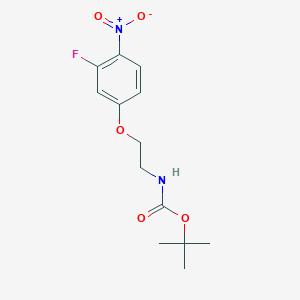

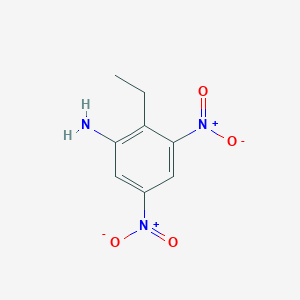

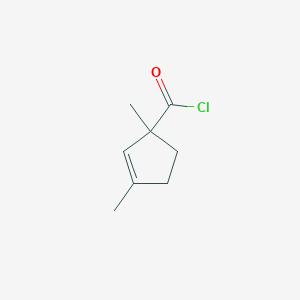
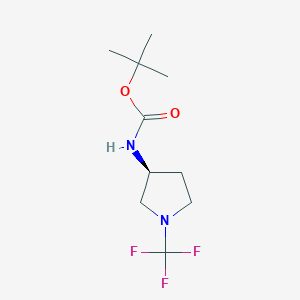
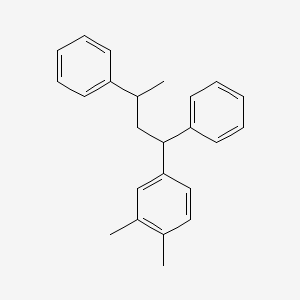
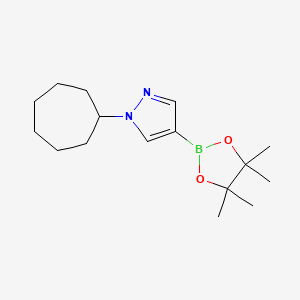

![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
